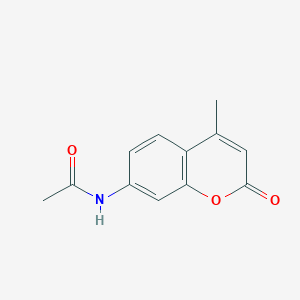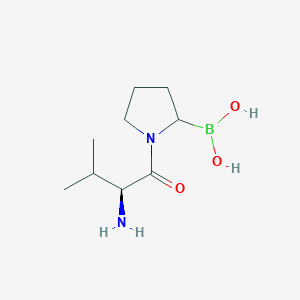
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trimethylsilylacetylene.
Addition Reaction: Trimethylsilylacetylene is added to cyclohexanone in the presence of a suitable catalyst, such as a transition metal catalyst, to form the corresponding propargyl alcohol.
Reduction: The propargyl alcohol is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
化学反应分析
Types of Reactions
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols.
科学研究应用
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s reactivity and stability. The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclopentanol: Similar structure but with a cyclopentane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cycloheptanol: Similar structure but with a cycloheptane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol lies in its specific combination of a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical and biochemical applications.
属性
分子式 |
C12H22OSi |
|---|---|
分子量 |
210.39 g/mol |
IUPAC 名称 |
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)10-6-8-11-7-4-5-9-12(11)13/h11-13H,4-5,7-9H2,1-3H3/t11-,12+/m0/s1 |
InChI 键 |
NXLIWMDVLLCRGF-NWDGAFQWSA-N |
手性 SMILES |
C[Si](C)(C)C#CC[C@@H]1CCCC[C@H]1O |
规范 SMILES |
C[Si](C)(C)C#CCC1CCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)
![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)




![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
